2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

ELISA immunoassay peroxidase substrate

ELISA workflows using TMB or OPD often suffer from unacceptably high background in complex sample matrices. ABTS diammonium salt addresses this via slower, controlled oxidation (~20 min color development), delivering cleaner signal in peroxidase-based detection. • Lower background vs. TMB/OPD in ELISA; ideal for complex sample matrices • Superior lactoperoxidase detection limit: 0.210 mg/L vs. TMB (0.612 mg/L) • Foundational TEAC assay reagent; ε734 = 1.5 × 10⁴ M⁻¹ cm⁻¹ Standard purity ≥98% (HPLC). Available from stock for immediate dispatch.

Molecular Formula C18H18N4O6S4
Molecular Weight 514.6 g/mol
Cat. No. B12062178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Molecular FormulaC18H18N4O6S4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC
InChIInChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18-
InChIKeyZTOJFFHGPLIVKC-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABTS Procurement and Selection Guide


2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a water-soluble, chromogenic peroxidase substrate that produces a stable green radical cation (ABTS•+) upon enzymatic oxidation. It is widely employed in ELISA procedures as an HRP substrate and is the foundational reagent for the Trolox Equivalent Antioxidant Capacity (TEAC) assay for measuring total antioxidant capacity [1]. The compound is commercially available as the diammonium salt (CAS 30931-67-0), exhibits multiple absorption maxima (405 nm, 650 nm, 734 nm, and 820 nm), and demonstrates a well-characterized molar extinction coefficient for its radical cation (ε734 ≈ 1.5 × 10⁴ M⁻¹ cm⁻¹), enabling precise quantitative spectrophotometric measurements [2][3].

Chromogenic HRP substrate for ELISA workflows
Foundational reagent for TEAC total antioxidant capacity assays
Multi-wavelength detection (340–820 nm) for spectrophotometric quantification

Why ABTS Substitution Fails


Substituting ABTS with alternative peroxidase substrates such as TMB, OPD, or Amplex Red in established protocols introduces measurable deviations in sensitivity, background signal, linear dynamic range, and spectral compatibility that directly impact data quality and reproducibility. In ELISA applications, the relative sensitivity hierarchy is established as TMB > OPD > ABTS, with ABTS demonstrating approximately 20-minute color development compared to faster TMB oxidation [1]. For hydrogen peroxide quantification, Amplex Red exhibits a limit of quantitation (LOQ) of 0.36 μM, whereas ABTS-based detection yields lower sensitivity [2]. In lactoperoxidase detection, ABTS provides a lower detection limit (0.210 mg/L) compared to TMB (0.612 mg/L) and guaiacol (1.095 mg/L) [3]. These context-dependent performance differentials necessitate product-specific validation rather than generic interchangeability.

Sensitivity mismatch TMB and OPD provide higher ELISA sensitivity; ABTS sensitivity ranking may shift signal-to-background profiles
Assay context dependency ABTS detection limit advantage for lactoperoxidase does not transfer to hydrogen peroxide quantification where Amplex Red is more sensitive
Platform incompatibility ABTS may not generate visible stopped colorimetric signal on membrane-based biosensors, limiting point-of-care application transfer

ABTS Differentiation Evidence vs. Analogs


ELISA Substrate Sensitivity Ranking

In a direct comparative study of six chromogenic substrates for HRP in a testosterone enzyme immunoassay system, the sensitivity hierarchy was established as TMB > OPD > ABTS > 5-AS > MBTH > AEC. The amounts of testosterone required to displace 50% of bound label ranged from 9 to 150 pg across substrates [1].

ELISA Sensitivity Rank
Head-to-head
ABTS: 3rd of 6 vs TMB (1st), OPD (2nd)
Informs substrate selection when balancing ELISA sensitivity and background
Testosterone enzyme immunoassay; intermediate sensitivity
ELISA immunoassay peroxidase substrate testosterone sensitivity

Lactoperoxidase Detection Limit Comparison

A 2015 study directly compared ABTS, TMB, and guaiacol detection methods for lactoperoxidase (LP) in dairy products. ABTS demonstrated a detection limit of 0.210 mg/L, which is 2.9-fold lower (more sensitive) than TMB (0.612 mg/L) and 5.2-fold lower than guaiacol (1.095 mg/L) [1].

LP Detection Limit
Head-to-head
0.210 mg/L 2.9× lower than TMB
Reported lower detection limit supports lactoperoxidase quantification
Raw milk/dairy; R²=0.9935 (2–5 mg/L)
lactoperoxidase dairy analysis detection limit linearity precision

Membrane Biosensor Colorimetric Signal

In a direct comparison of ABTS and TMB for stopped colorimetric signal generation on paper-based biosensors, TMB produced a visible stopped signal while ABTS did not. With PVDF membrane, color intensity values were 126 ± 6 for TMB versus 121 ± 9 for ABTS; without PVDF, values were 110 ± 2 for TMB versus 102 ± 4 for ABTS [1].

Membrane Biosensor Signal
Head-to-head
Paper-based biosensor with PVDF
ABTS: 121 ± 9 (no visible stopped signal) TMB: 126 ± 6 (visible stopped signal)
ABTS may not suit membrane-based stopped signal detection
Point-of-care biosensor development context
paper-based biosensor colorimetric signal PVDF membrane HRP substrate signal stability

Hydrogen Peroxide Detection Sensitivity Ranking

A comparative evaluation of colorimetric H₂O₂ detection methods in fungal wood decomposition ranked assay sensitivity as Amplex Red > ABTS > FOX > 4-aminoantipyrine. Amplex Red achieved an LOQ of 0.36 μM for H₂O₂ measurement in planta [1].

H₂O₂ Detection Sensitivity
Reported
ABTS: 2nd of 4 vs Amplex Red (1st, LOQ=0.36 µM)
May support colorimetric H₂O₂ detection when fluorometric unavailable
Fungal decomposition; intermediate sensitivity context
hydrogen peroxide colorimetric assay limit of quantitation fungal decomposition oxidative stress

Radical Cation Extinction Coefficient for Antioxidant Assays

The generally accepted molar extinction coefficient for ABTS•+ radical cation at 734 nm is 1.5 × 10⁴ M⁻¹ cm⁻¹, with experimentally determined bounds of 1.0 × 10⁴ ≤ ε734 ≤ 1.6 × 10⁴ M⁻¹ cm⁻¹. This value enables direct calculation of radical concentration for TEAC assays [1].

Extinction Coefficient ε₇₃₄
Context-dependent
1.5 × 10⁴ M⁻¹ cm⁻¹ Range 1.0–1.6 × 10⁴
Enables quantitative Trolox equivalent calculation for TEAC assays
Aqueous buffer pH 7.4; 734 nm measurement
TEAC assay antioxidant capacity extinction coefficient spectrophotometry Trolox equivalent

Laccase Substrate Specificity Comparison

Among seven aromatic substrates tested with purified Trametes polyzona WRF03 laccase, ABTS exhibited the highest specificity constant (kcat/Km = 181.51 M⁻¹ s⁻¹), followed by α-naphthol, o-dianisidine, guaiacol, pyrogallol, and catechol [1].

Laccase Specificity Constant
Head-to-head
181.51 M⁻¹ s⁻¹ Highest among 7 tested
Reported highest specificity constant supports laccase activity studies
Trametes polyzona laccase; pH 4.5
laccase substrate specificity kinetic constant lignin degradation enzyme engineering

Validated ABTS Application Scenarios


Low-Background ELISA Applications

ABTS is appropriate for ELISA workflows where high background from TMB or OPD compromises data quality. As established in Section 3, ABTS is less readily oxidized than TMB and OPD, with slower color development (~20 minutes) . This property makes ABTS advantageous when unacceptable background results from the use of higher-sensitivity substrates such as OPD or TMB . Users should note that ABTS sensitivity ranks below TMB and OPD in direct immunoassay comparisons [1].

Lactoperoxidase Quantification in Dairy Quality Control

For lactoperoxidase (LP) detection in raw milk and dairy products, ABTS provides a detection limit of 0.210 mg/L with excellent linearity (R² = 0.9935) over the 2-5.0 mg/L concentration range, outperforming both TMB (0.612 mg/L) and guaiacol (1.095 mg/L) methods in analytical sensitivity . The intra- and inter-assay coefficients of variation are <4% and <7% respectively, supporting robust routine analysis.

TEAC Assay for Total Antioxidant Capacity

ABTS is the foundational reagent for TEAC (Trolox Equivalent Antioxidant Capacity) assays, enabling quantitative measurement of total antioxidant capacity in foods, plasma, serum, saliva, urine, and plant extracts . The well-characterized molar extinction coefficient of ABTS•+ (ε734 = 1.5 × 10⁴ M⁻¹ cm⁻¹) allows direct calculation of radical concentration and expression of results as Trolox equivalents [1].

Laccase Activity Assays and Enzyme Characterization Studies

ABTS is the preferred substrate for laccase activity assays, demonstrating the highest specificity constant (181.51 M⁻¹ s⁻¹) among seven tested aromatic substrates with Trametes polyzona laccase . This high catalytic efficiency makes ABTS ideal for enzyme screening, directed evolution studies, and applications in lignin degradation and wastewater treatment research.

Application
Selection Property
Validation Focus
Low-Background ELISA
Sensitivity vs. background profile
Background signal and sensitivity ranking validation
Lactoperoxidase Quantification
Detection limit and linearity
Assay linearity and precision verification
TEAC Antioxidant Capacity Assay
Molar extinction coefficient ε₇₃₄
Radical concentration calculation and Trolox equivalence
Laccase Activity Assays
Substrate specificity (kcat/Km)
Kinetic parameter validation for enzyme characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.